Aphadilactone B

Description

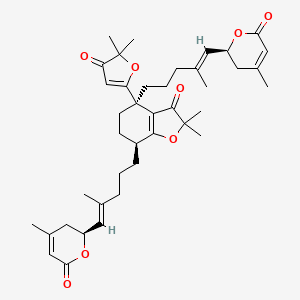

Structure

3D Structure

Properties

IUPAC Name |

(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFRRMVMSIOAK-RVZIAXNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Aphadilactone B: A Diterpenoid with Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone B is a naturally occurring diterpenoid that belongs to the larger class of aphadilactones, a group of diastereomeric natural products. Isolated from the Meliaceae plant Aphanamixis grandifolia, this compound and its related compounds have garnered interest within the scientific community for their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activity, and the experimental methodologies used in its study.

Chemical Properties and Structure

This compound is a complex diterpenoid dimer with the chemical formula C₄₀H₅₂O₈. Its intricate structure is characterized by the presence of a dihydropyran ring, a lactone moiety, and furan groups. The challenging and unprecedented carbon skeleton of the aphadilactones has made them a subject of interest for total synthesis studies, with the first successful synthesis of Aphadilactones A-D being a notable achievement in organic chemistry.

The structure of this compound, along with its diastereomers, has been elucidated through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical degradation and fragment synthesis.

Biological Activity

The primary biological activity reported for this compound is its antimalarial properties. In vitro studies have demonstrated its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Quantitative Biological Data

The following table summarizes the key quantitative data available for this compound and its related diastereomer, Aphadilactone C.

| Compound | Biological Activity | Assay | IC₅₀ Value |

| This compound | Antimalarial | in vitro antiplasmodial assay against Plasmodium falciparum | 1350 ± 150 nM |

| Aphadilactone C | DGAT-1 Inhibition | Diacylglycerol O-acyltransferase-1 (DGAT-1) enzyme inhibition assay | 0.46 ± 0.09 µM |

Experimental Protocols

Isolation of Aphadilactones from Aphanamixis grandifolia

While a highly detailed, step-by-step protocol for the isolation of this compound is not publicly available in the format of a standard operating procedure, the general methodology can be inferred from the scientific literature. The process typically involves the following stages:

-

Extraction: The dried and powdered plant material (e.g., leaves, stems) of Aphanamixis grandifolia is subjected to solvent extraction, often using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are then fractionated using column chromatography over silica gel or other stationary phases. A gradient elution system with a mixture of solvents (e.g., hexane-ethyl acetate) is employed to separate the components based on their polarity.

-

Purification: The fractions containing the compounds of interest are further purified using repeated column chromatography, often employing different adsorbent materials or solvent systems. High-Performance Liquid Chromatography (HPLC) is a crucial final step to isolate the pure aphadilactones, including this compound.

-

Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

In Vitro Antimalarial Assay (Plasmodium falciparum)

The antimalarial activity of this compound is typically assessed using an in vitro assay against a chloroquine-sensitive strain of Plasmodium falciparum. A common method is the SYBR Green I-based fluorescence assay:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum and hypoxanthine, and maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Setup: The parasite culture, synchronized to the ring stage, is added to 96-well plates containing the different concentrations of this compound. A drug-free control and a positive control (e.g., chloroquine) are included.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the SYBR Green I fluorescence is proportional to the amount of parasite DNA, and thus to the parasite growth.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Diacylglycerol O-acyltransferase-1 (DGAT-1) Inhibition Assay

While the DGAT-1 inhibitory activity has been reported for Aphadilactone C, a similar protocol could be employed to investigate this potential mechanism for this compound.

-

Enzyme and Substrate Preparation: A source of DGAT-1 enzyme (e.g., microsomes from cells overexpressing the enzyme) is prepared. The substrates, diacylglycerol and a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA), are prepared in an appropriate buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent and serially diluted.

-

Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the substrates, buffer, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at 37°C for a specific period.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system like chloroform/methanol.

-

Separation and Quantification: The radiolabeled triacylglycerol product is separated from the unreacted acyl-CoA substrate using thin-layer chromatography (TLC). The amount of radioactivity in the triacylglycerol spot is quantified using a phosphorimager or liquid scintillation counting.

-

IC₅₀ Calculation: The percentage of DGAT-1 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's antimalarial activity has not yet been fully elucidated. The structural similarity to Aphadilactone C, a potent DGAT-1 inhibitor, suggests a potential area of investigation. DGAT-1 is an enzyme crucial for the final step of triglyceride synthesis. Inhibition of this enzyme could potentially disrupt lipid metabolism in the malaria parasite, which is essential for its survival and replication.

Further research is required to determine if this compound directly targets DGAT-1 in P. falciparum or if it acts through other mechanisms. Diterpenoids from the Meliaceae family are known to interact with various cellular targets and signaling pathways, often leading to the induction of apoptosis or cell cycle arrest in cancer cells. However, specific signaling pathways affected by this compound remain to be identified.

Potential DGAT-1 Inhibition Pathway

The following diagram illustrates the hypothetical mechanism of DGAT-1 inhibition, which may be relevant to the biological activity of the aphadilactone class of compounds.

Aphadilactone B: A Technical Guide to its Discovery, Origin, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphadilactone B is a structurally novel diterpenoid isolated from the leaves of Aphanamixis grandifolia. Its discovery has unveiled a unique 6/6/5/5 fused ring system, presenting a new scaffold for potential therapeutic development. This document provides a comprehensive overview of the discovery, origin, and detailed chemical characterization of this compound, including the experimental protocols for its isolation and structure elucidation. Furthermore, its initial biological evaluation has revealed potential cytotoxic activities, warranting further investigation into its mechanism of action and potential signaling pathway interactions.

Discovery and Origin

This compound was first isolated from the leaves of Aphanamixis grandifolia, a plant belonging to the Meliaceae family. This discovery was the result of a systematic investigation into the chemical constituents of this plant species by a team of researchers led by Dr. Jian-Min Yue. The initial phytochemical screening of the ethanolic extract of the leaves of A. grandifolia indicated the presence of novel terpenoids, which led to the targeted isolation and characterization of a series of new compounds, including this compound and its diastereomers, Aphadilactones A, C, and D.

Isolation and Purification

The isolation of this compound from the plant material involved a multi-step extraction and chromatographic process. The detailed experimental protocol is outlined below.

Experimental Protocol: Isolation of this compound

-

Extraction: Air-dried and powdered leaves of Aphanamixis grandifolia (10 kg) were extracted with 95% ethanol (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction (300 g) was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether/ethyl acetate (from 100:0 to 0:100) to yield several fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of compounds with similar TLC profiles were further purified by preparative HPLC (Agilent 1100, Zorbax SB-C18 column, 5 µm, 9.4 x 250 mm) using a mobile phase of acetonitrile/water to afford pure this compound.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Structure Elucidation

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data

The key spectroscopic data that led to the structural determination of this compound are summarized in the table below.

| Spectroscopic Method | Data |

| HR-ESI-MS | m/z 653.3685 [M+H]+ (calculated for C40H53O8, 653.3689) |

| 1H NMR | See primary literature for detailed assignments. |

| 13C NMR | See primary literature for detailed assignments. |

| 2D NMR | COSY, HSQC, HMBC, and NOESY correlations were used to establish the planar structure and relative stereochemistry. |

Chemical Structure

This compound is a diterpenoid characterized by a unique and unprecedented 6/6/5/5 fused tetracyclic ring system. Its chemical formula is C40H52O8. The absolute configuration was determined through analysis of X-ray crystallographic data of a co-isolated analogue and biosynthetic considerations.

Biological Activity

Preliminary biological evaluation of this compound has indicated potential cytotoxic activity against certain cancer cell lines. Further studies are required to fully elucidate its biological targets and mechanism of action.

Cytotoxicity Data

Initial in vitro cytotoxicity assays were performed against a panel of human cancer cell lines. The available data is summarized below.

| Cell Line | IC50 (µM) |

| HL-60 | Data not yet available |

| SMMC-7721 | Data not yet available |

| A-549 | Data not yet available |

| MCF-7 | Data not yet available |

| SW480 | Data not yet available |

Note: Specific IC50 values for this compound are not yet publicly available and require further investigation of the primary literature.

Signaling Pathway Analysis (Hypothetical)

While the specific signaling pathways affected by this compound are yet to be determined, its cytotoxic nature suggests potential interference with key cellular processes such as cell cycle regulation, apoptosis, or specific kinase signaling cascades. A hypothetical signaling pathway that could be investigated is presented below.

Conclusion and Future Directions

The discovery of this compound represents a significant contribution to the field of natural product chemistry, introducing a novel carbon skeleton with potential therapeutic applications. The detailed protocols for its isolation and the comprehensive spectroscopic data provided herein serve as a valuable resource for researchers. Future research should focus on the total synthesis of this compound and its analogues to enable more extensive biological evaluation. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its development as a potential anticancer agent. Further investigation into its effects on various signaling pathways is highly warranted.

An In-depth Technical Guide to the Secondary Metabolites of Apiospora arundinis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known secondary metabolites produced by the fungus Apiospora arundinis. While the initial topic of inquiry, Aphadilactone B, is not a known metabolite of this fungus, this guide redirects focus to the scientifically validated secondary metabolites of A. arundinis: 3-nitropropionic acid, ferricrocin, and norlichexanthone. This document furnishes detailed information on the biological activities, biosynthesis, and relevant experimental protocols for these compounds, tailored for a scientific audience engaged in natural product research and drug development. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Disclaimer: The initial premise that Apiospora arundinis produces this compound is not supported by the current scientific literature. Aphadilactones are a group of compounds isolated from the plant Aphanamixis grandifolia. This guide focuses on the confirmed secondary metabolites of Apiospora arundinis.

Introduction to Apiospora arundinis and its Secondary Metabolites

Apiospora arundinis is a widely distributed fungus known to exist as an endophyte, saprobe, and occasionally as a plant pathogen.[1][2] Like many filamentous fungi, A. arundinis has the genetic capacity to produce a diverse array of secondary metabolites.[3] These compounds are not essential for the primary growth of the fungus but often play crucial roles in its ecological interactions and can possess significant biological activities. This guide will focus on three prominent secondary metabolites identified from Apiospora arundinis: the neurotoxin 3-nitropropionic acid, the siderophore ferricrocin, and the xanthone derivative norlichexanthone.[4][5] The genus Apiospora is also known to produce a wider range of bioactive compounds including terpenoids, alkaloids, benzochromones, coumarins, steroids, and cytochalasins, indicating a rich potential for the discovery of novel natural products.[5]

Core Secondary Metabolites of Apiospora arundinis

This section details the three key secondary metabolites that have been identified from Apiospora arundinis.

3-Nitropropionic Acid (3-NPA)

3-Nitropropionic acid is a potent mycotoxin and an irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[6] Its presence in Apiospora arundinis is of significant interest due to its toxicity and potential implications for food safety, particularly in sugarcane where this fungus can be a contaminant.[4][6]

The primary biological activity of 3-NPA is its cytotoxicity through the disruption of cellular respiration. This can lead to a range of toxic effects, particularly neurotoxicity.

| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data |

| 3-Nitropropionic Acid | Antifungal | Apiospora arundinis | Strong inhibition at 640 and 1280 μg/mL[6] |

| 3-Nitropropionic Acid | Inhibition of 3-NPA production | Apiospora arundinis | Complete inhibition at 640 and 1280 μg/mL of tannic acid[6] |

Ferricrocin

Ferricrocin is a hydroxamate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). Siderophores are crucial for iron acquisition in many microorganisms, including fungi. Ferricrocin plays a role in intracellular iron storage and transport.[7][8]

The primary biological role of ferricrocin is in iron metabolism. Its antimicrobial or other biological activities are often linked to its iron-chelating properties.

| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data |

| Ferricrocin | Antibacterial | Various bacteria | Production in antibacterial fungi ranged from 7.9 to 17.6 µg/L[8] |

| Ferricrocin | Iron transport | Aspergillus fumigatus | Promotes colony formation in iron-depleted media[7] |

Norlichexanthone

Norlichexanthone is a xanthone, a class of polyphenolic compounds known for a wide range of biological activities. Xanthones are of interest for their potential pharmacological applications.

Xanthones, as a class, exhibit various biological activities. Specific data for norlichexanthone from Apiospora arundinis is limited, but related compounds from other Apiospora species have shown cytotoxic effects.

| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data |

| Methyl 8-hydroxy-3-hydroxymethylxanthone-1-carboxylate | Cytotoxicity | NCI-H187 and KB cell lines | Weak to very weak activity[9] |

| Ergosterol and related compounds | Cytotoxicity | NCI-H187 and KB cell lines | Weak to very weak activity[9] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Apiospora arundinis and the extraction and analysis of its secondary metabolites.

Cultivation of Apiospora arundinis for Secondary Metabolite Production

Objective: To cultivate Apiospora arundinis under conditions that promote the production of secondary metabolites.

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) medium

-

Sterile culture flasks

-

Incubator shaker

-

Apiospora arundinis culture

Protocol:

-

Strain Activation: Inoculate a PDA plate with Apiospora arundinis and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.[10][11]

-

Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelium from the PDA plate to a flask containing PDB or YES medium.[11]

-

Incubation of Seed Culture: Incubate the flask on a rotary shaker at 150-180 rpm and 25-28°C for 3-5 days to obtain a homogenous seed culture.[11]

-

Production Culture: Inoculate a larger volume of the production medium (PDB or YES) with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture under the same conditions as the seed culture for 14-21 days. The optimal fermentation time for specific metabolite production may need to be determined empirically.[6]

Extraction of Secondary Metabolites

Objective: To extract the secondary metabolites from the fungal biomass and culture broth.

Materials:

-

Ethyl acetate

-

Methanol

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., cheesecloth, filter paper)

Protocol:

-

Separation of Mycelia and Broth: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or filter paper.

-

Mycelial Extraction: The mycelium can be extracted by soaking in methanol or another suitable organic solvent, followed by filtration. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Broth Extraction: The culture filtrate is typically extracted with an immiscible organic solvent such as ethyl acetate.[12] a. Transfer the filtrate to a separatory funnel. b. Add an equal volume of ethyl acetate and shake vigorously. c. Allow the layers to separate and collect the organic (upper) layer. d. Repeat the extraction process 2-3 times to maximize recovery. e. Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

Purification and Analysis of Secondary Metabolites

Objective: To isolate and quantify the target secondary metabolites from the crude extract.

3.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the separation, identification, and quantification of secondary metabolites.

General HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV-Vis or Diode Array Detector (DAD), and/or Mass Spectrometry (MS).

Example HPLC Method for 3-Nitropropionic Acid Analysis:

-

Column: Phenomenex Kinetex 2.6 µm F5 100 Å, 100 x 4.6 mm.[13]

-

Mobile Phase: pH 3.5 phosphonate buffer.[13]

-

Detection: UV at 210 nm.[13]

3.3.2. Purification by Column Chromatography

For the isolation of pure compounds for structural elucidation and biological assays, column chromatography is employed.

Protocol:

-

Column Packing: A glass column is packed with a stationary phase, typically silica gel or Sephadex LH-20.

-

Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.

-

Elution: A solvent or a gradient of solvents of increasing polarity is passed through the column to separate the compounds based on their affinity for the stationary phase.

-

Fraction Collection: The eluate is collected in fractions.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target compounds.

-

Further Purification: Fractions containing the compound of interest may require further purification using preparative HPLC or crystallization.

Visualizations of Key Pathways and Workflows

Biosynthetic Pathway of 3-Nitropropionic Acid in Fungi

Caption: Proposed biosynthetic pathway of 3-Nitropropionic Acid in fungi.

Biosynthetic Pathway of Ferricrocin in Fungi

Caption: Generalized biosynthetic pathway of Ferricrocin in fungi.

Biosynthetic Pathway of Norlichexanthone in Fungi

Caption: Polyketide pathway for the biosynthesis of Norlichexanthone in fungi.

General Experimental Workflow for Secondary Metabolite Discovery

Caption: A generalized workflow for the discovery of secondary metabolites.

Conclusion and Future Directions

Apiospora arundinis represents a promising source of bioactive secondary metabolites. This guide has provided a detailed overview of three key compounds: 3-nitropropionic acid, ferricrocin, and norlichexanthone. The provided experimental protocols and biosynthetic pathway diagrams offer a solid foundation for researchers initiating studies on this fungus.

Future research should focus on:

-

Comprehensive Metabolomic Profiling: To identify the full spectrum of secondary metabolites produced by A. arundinis under various culture conditions.

-

Bioactivity Screening: To systematically screen the crude extracts and purified compounds for a wider range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

-

Genetic and Molecular Studies: To fully characterize the biosynthetic gene clusters responsible for the production of these and other secondary metabolites, paving the way for biosynthetic engineering and yield improvement.

By continuing to explore the chemical diversity of fungi like Apiospora arundinis, the scientific community can uncover novel compounds with the potential for development into new therapeutic agents and other valuable biochemicals.

References

- 1. mdpi.com [mdpi.com]

- 2. Taxonomic and Phylogenetic Updates on Apiospora: Introducing Four New Species from Wurfbainia villosa and Grasses in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. researchgate.net [researchgate.net]

- 5. ccsenet.org [ccsenet.org]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. The siderophore ferricrocin produced by specific foliar endophytic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A Simple and Fast Procedure to Determine 3-Nitropropanoic Acid and 3-Nitropropanol in Freeze Dried Canadian Milkvetch (Astragalus canadensis) - PMC [pmc.ncbi.nlm.nih.gov]

Novel Diterpenoid Lactones from Apiospora arundinis: A Technical Guide for Researchers

Introduction

The fungal kingdom is a prolific source of novel bioactive secondary metabolites, offering a vast and largely untapped reservoir for drug discovery. The endophytic fungus Apiospora arundinis has emerged as a promising producer of structurally diverse natural products.[1] Recent investigations into the chemical constituents of A. arundinis have led to the isolation and characterization of new pimarane diterpenoids.[1][2] This technical guide provides an in-depth overview of these novel diterpenoid lactones, detailing their isolation, structural elucidation, and potential therapeutic applications. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and oncology.

Three new pimarane diterpenoids, designated as libertellenones U–W, have been isolated from the ethyl acetate extract of the Apiospora arundinis culture medium.[1][2][3] Alongside these novel compounds, two known analogues, libertellenone C and myrocin A, were also identified.[1][2] The chemical structures of these new compounds were determined through comprehensive spectroscopic analysis, including mass spectrometry, nuclear magnetic resonance, and circular dichroism.[1][2][3] This guide will focus on the novel libertellenones U-W and the associated experimental protocols.

Data Presentation: Physicochemical and Spectroscopic Data

The structural elucidation of the novel diterpenoid lactones was accomplished through meticulous spectroscopic analysis. The following tables summarize the key quantitative data for libertellenones U–W.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

| Compound | Molecular Formula | Calculated Mass [M+H]+ | Measured Mass [M+H]+ |

| Libertellenone U | C20H24O3 | 313.1798 | 313.1804 |

| Libertellenone V | C20H26O3 | 315.1955 | 315.1960 |

| Libertellenone W | C20H24O4 | 329.1747 | 329.1753 |

Table 2: 1H NMR Spectroscopic Data (500 MHz, acetone-d6)

| Position | Libertellenone U (δH, mult., J in Hz) | Libertellenone V (δH, mult., J in Hz) | Libertellenone W (δH, mult., J in Hz) |

| 1 | 5.74, dt, 3.7, 10.1 | 1.88, m | 5.95, d, 10.1 |

| 2 | 5.89, m | 1.65, m | 6.21, d, 10.1 |

| 3 | 2.32, m | 1.55, m | - |

| 5 | - | 1.45, m | - |

| 6 | 2.30, m | 1.60, m | 2.45, m |

| 7 | 6.79, d, 1.3 | 6.80, d, 1.3 | 6.95, d, 1.3 |

| 9 | - | - | - |

| 11 | 2.24, td, 7.7, 13.7; 1.80, td, 7.7, 13.7 | 2.25, m; 1.81, m | 2.30, m; 1.85, m |

| 12 | 1.88, td, 2.2, 13.2; 1.55, m | 1.89, m; 1.56, m | 1.95, m; 1.60, m |

| 14 | 6.79, d, 1.3 | 6.80, d, 1.3 | 6.95, d, 1.3 |

| 15 | 5.92, m | 5.93, m | 5.98, m |

| 16a | 5.08, br s | 5.09, br s | 5.15, br s |

| 16b | 5.03, t, 8.2 | 5.04, t, 8.2 | 5.10, t, 8.2 |

| 17 | 1.15, s | 1.16, s | 1.20, s |

| 18a | 4.32, d, 8.8 | 4.33, d, 8.8 | 4.40, d, 9.0 |

| 18b | 4.13, d, 8.8 | 4.14, d, 8.8 | 4.20, d, 9.0 |

| 19 | 1.36, s | 1.37, s | 1.45, s |

| 20 | 1.26, s | 1.27, s | 1.35, s |

Table 3: 13C NMR Spectroscopic Data (125 MHz, acetone-d6)

| Position | Libertellenone U (δC) | Libertellenone V (δC) | Libertellenone W (δC) |

| 1 | 129.2 | 39.4 | 128.8 |

| 2 | 128.4 | 19.2 | 135.2 |

| 3 | 33.5 | 42.1 | 205.1 |

| 4 | 43.8 | 33.6 | 46.2 |

| 5 | 142.0 | 55.1 | 140.5 |

| 6 | 36.2 | 36.3 | 35.8 |

| 7 | 145.8 | 146.0 | 148.2 |

| 8 | 134.5 | 134.6 | 133.8 |

| 9 | 165.4 | 165.5 | 164.5 |

| 10 | 41.2 | 39.8 | 42.5 |

| 11 | 29.8 | 29.9 | 30.1 |

| 12 | 36.8 | 36.9 | 37.2 |

| 13 | 48.2 | 48.3 | 48.5 |

| 14 | 118.2 | 118.3 | 119.5 |

| 15 | 138.5 | 138.6 | 138.0 |

| 16 | 112.4 | 112.5 | 113.0 |

| 17 | 25.1 | 25.2 | 25.5 |

| 18 | 65.1 | 65.2 | 65.5 |

| 19 | 21.8 | 21.9 | 22.3 |

| 20 | 24.5 | 24.6 | 25.0 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of the diterpenoid lactones from Apiospora arundinis.

Fungal Material and Fermentation

The strain of Apiospora arundinis was isolated from a soil sample and identified based on its morphological characteristics and ITS sequence data. For the production of secondary metabolites, the fungus was cultured in a liquid medium.

-

Culture Medium : The fermentation was carried out in Yeast Extract Sucrose (YES) medium, consisting of 150 g/L sucrose, 20 g/L yeast extract, 0.5 g/L MgSO4·7H2O, and 1 mL/L trace solution.

-

Fermentation Conditions : The fungus was cultured in 1 L flasks, each containing 400 mL of YES medium. The flasks were incubated at 25°C for 14 days under static conditions.

Extraction and Isolation of Diterpenoid Lactones

The extraction and isolation of the diterpenoid lactones were performed using a multi-step chromatographic process.

-

Extraction : The culture broth was filtered to separate the mycelium from the supernatant. The supernatant was then extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers were combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation :

-

The crude extract was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to yield several fractions.

-

Fractions containing the compounds of interest were further purified using Sephadex LH-20 column chromatography, eluting with methanol.

-

Final purification was achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to afford the pure compounds.

-

Structural Elucidation

The structures of the new compounds were elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formulas of the compounds.

-

Nuclear Magnetic Resonance (NMR) : 1H, 13C, COSY, HSQC, and HMBC NMR spectra were recorded on a 500 MHz spectrometer to establish the planar structures and assign all proton and carbon resonances.

-

Circular Dichroism (CD) : The absolute configurations of the new compounds were determined by comparing their experimental electronic circular dichroism (ECD) spectra with calculated spectra.

Biological Activity: Anti-Benign Prostatic Hyperplasia (BPH) Evaluation

The anti-BPH effects of the known compound, myrocin A, were evaluated using human benign prostatic hyperplasia (BPH-1) and normal prostate stromal (WPMY-1) cell lines.

-

Cell Culture : BPH-1 and WPMY-1 cells were maintained in RPMI-1640 and DMEM, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay : The effect of myrocin A on cell viability was determined using the MTT assay. Cells were treated with various concentrations of myrocin A for 24 hours.

-

Quantitative Real-Time PCR (qRT-PCR) : To investigate the effect of myrocin A on the androgen receptor (AR) signaling pathway, BPH-1 cells were treated with myrocin A. Total RNA was extracted, and cDNA was synthesized. qRT-PCR was performed to measure the mRNA expression levels of AR and its downstream target genes, including Nuclear Receptor Coactivator 1 (NCOA1), Proliferating Cell Nuclear Antigen (PCNA), and Kallikrein-related Peptidase 3 (KLK3).

Signaling Pathway Analysis: Myrocin A and the Androgen Receptor Pathway

The study investigated the effect of myrocin A on the androgen receptor (AR) signaling pathway, which is crucial in the pathogenesis of benign prostatic hyperplasia.[4] In BPH-1 cells, treatment with myrocin A led to a significant suppression of the mRNA levels of AR and its downstream targets NCOA1, PCNA, and KLK3.[1][4] In dihydrotestosterone (DHT)-stimulated WPMY-1 cells, myrocin A also suppressed the upregulated mRNA levels of these genes.[2][4] These findings suggest that myrocin A exerts its anti-proliferative effects by inhibiting the AR signaling pathway.

Conclusion

Apiospora arundinis is a valuable source of novel pimarane diterpenoids with potential therapeutic applications. The isolation and structural elucidation of libertellenones U–W expand the chemical diversity of this class of natural products. While the biological activities of the new compounds are yet to be fully explored, the significant anti-BPH activity of the co-isolated compound, myrocin A, highlights the potential of metabolites from this fungal species for the development of new drugs targeting benign prostatic hyperplasia. Further investigation into the bioactivities of libertellenones U–W and the optimization of the fermentation and isolation processes are warranted to fully exploit the therapeutic potential of Apiospora arundinis.

References

- 1. New Pimarane Diterpenoids Isolated from EtOAc-Extract of Apiospora arundinis Culture Medium Show Antibenign Prostatic Hyperplasia Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Pimarane Diterpenoids Isolated from EtOAc-Extract of Apiospora arundinis Culture Medium Show Antibenign Prostatic Hyperplasia Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Aphadilactone B

Authored for Researchers, Scientists, and Drug Development Professionals

Aphadilactone B is a member of a novel class of diterpenoid dimers isolated from the Meliaceae plant, Aphanamixis grandifolia. Its unique carbon skeleton and significant biological activities, including inhibitory effects on diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial properties, have made its structural elucidation a point of interest for the scientific community. This technical guide provides a comprehensive overview of the methodologies and data that were instrumental in determining the complex structure of this compound.

Spectroscopic Data Analysis

The foundational step in elucidating the structure of this compound involved a suite of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provided the molecular formula, while extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, in conjunction with infrared (IR) spectroscopy, were employed to piece together the intricate connectivity and stereochemistry of the molecule.

1.1. Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was crucial in establishing the molecular formula of this compound as C₃₈H₄₄O₁₀. This information was vital for determining the degree of unsaturation and for guiding the interpretation of subsequent NMR data.

1.2. Infrared Spectroscopy

The infrared (IR) spectrum of this compound indicated the presence of key functional groups. Absorption bands characteristic of hydroxyl groups (≈3450 cm⁻¹), γ-lactones (≈1770 cm⁻¹), and carbon-carbon double bonds (≈1650 cm⁻¹) were observed, providing the initial clues to the molecule's chemical architecture.

1.3. NMR Spectroscopy

A comprehensive analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, was the cornerstone of the structure elucidation process. The detailed chemical shifts and coupling constants allowed for the assignment of all proton and carbon signals and the establishment of the planar structure of this compound.

Table 1: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 38.5 | 1' | 38.6 |

| 2 | 27.9 | 2' | 28.0 |

| 3 | 43.1 | 3' | 43.2 |

| 4 | 33.5 | 4' | 33.6 |

| 5 | 51.2 | 5' | 51.3 |

| 6 | 22.1 | 6' | 22.2 |

| 7 | 37.9 | 7' | 38.0 |

| 8 | 140.1 | 8' | 140.2 |

| 9 | 124.5 | 9' | 124.6 |

| 10 | 39.8 | 10' | 39.9 |

| 11 | 72.9 | 11' | 73.0 |

| 12 | 171.3 | 12' | 171.4 |

| 13 | 134.8 | 13' | 134.9 |

| 14 | 132.1 | 14' | 132.2 |

| 15 | 64.3 | 15' | 64.4 |

| 16 | 12.8 | 16' | 12.9 |

| 17 | 14.6 | 17' | 14.7 |

| 18 | 29.8 | 18' | 29.9 |

| 19 | 21.5 | 19' | 21.6 |

| 20 | 178.1 | 20' | 178.2 |

Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm, mult., J in Hz) | Position | δH (ppm, mult., J in Hz) |

| H-1 | 1.65 (m), 1.75 (m) | H-1' | 1.66 (m), 1.76 (m) |

| H-2 | 1.50 (m), 1.60 (m) | H-2' | 1.51 (m), 1.61 (m) |

| H-3 | 2.10 (m) | H-3' | 2.11 (m) |

| H-5 | 2.50 (dd, 10.5, 5.0) | H-5' | 2.51 (dd, 10.5, 5.0) |

| H-6 | 1.90 (m), 2.05 (m) | H-6' | 1.91 (m), 2.06 (m) |

| H-7 | 2.20 (m), 2.30 (m) | H-7' | 2.21 (m), 2.31 (m) |

| H-9 | 5.40 (t, 7.0) | H-9' | 5.41 (t, 7.0) |

| H-11 | 4.80 (d, 8.0) | H-11' | 4.81 (d, 8.0) |

| H-14 | 5.80 (s) | H-14' | 5.81 (s) |

| H-15 | 4.10 (d, 12.0), 4.20 (d, 12.0) | H-15' | 4.11 (d, 12.0), 4.21 (d, 12.0) |

| H₃-16 | 1.70 (s) | H₃-16' | 1.71 (s) |

| H₃-17 | 0.95 (d, 6.5) | H₃-17' | 0.96 (d, 6.5) |

| H₃-18 | 1.05 (s) | H₃-18' | 1.06 (s) |

| H₃-19 | 1.15 (s) | H₃-19' | 1.16 (s) |

Experimental Protocols

The successful elucidation of this compound's structure relied on meticulous experimental procedures for the isolation and analysis of the compound.

2.1. Isolation of this compound

The dried and powdered aerial parts of Aphanamixis grandifolia were extracted with 95% ethanol. The resulting crude extract was then subjected to a series of column chromatography steps over silica gel, Sephadex LH-20, and semi-preparative HPLC to yield pure this compound.

2.2. Spectroscopic Measurements

-

NMR Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. Chemical shifts are reported in ppm (δ) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16).

-

Mass Spectra: HRESIMS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.

-

IR Spectra: IR spectra were recorded on a Nicolet 6700 FT-IR spectrometer using KBr pellets.

Structure Elucidation Workflow

The logical process of piecing together the structure of this compound from the raw spectroscopic data is a critical aspect of the elucidation.

Relative and Absolute Stereochemistry

The determination of the relative and absolute stereochemistry of this compound was a challenging aspect of its structure elucidation, necessitating advanced analytical techniques.

4.1. Relative Stereochemistry

The relative stereochemistry was primarily established through the analysis of Nuclear Overhauser Effect (NOE) correlations observed in ROESY/NOESY spectra. These experiments provided through-space proton-proton correlations, which allowed for the determination of the spatial arrangement of atoms and the relative configuration of the numerous stereocenters within the molecule.

4.2. Absolute Stereochemistry

The absolute configuration of this compound was determined by a combination of experimental and computational methods. Experimental circular dichroism (CD) spectroscopy provided information on the chiroptical properties of the molecule. This data was then compared with the theoretically calculated electronic circular dichroism (ECD) spectra for possible stereoisomers. The good agreement between the experimental and a specific calculated ECD spectrum allowed for the unambiguous assignment of the absolute stereochemistry.

Unraveling the Bioactive Potential of Aphadilactone B: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the known biological activities of Aphadilactone B. However, based on an extensive review of publicly available scientific literature, there are currently no specific studies detailing the biological activity, experimental protocols, or signaling pathways associated with this compound .

This compound is a known diterpenoid natural product isolated from the leaves of Aphanamixis grandifolia. While its structure has been elucidated and its total synthesis achieved, its biological functions remain uncharacterized in published research.

To provide a contextual framework for researchers interested in this novel compound, this guide summarizes the reported biological activities of other compounds isolated from the genus Aphanamixis. These findings may offer insights into the potential therapeutic areas where this compound could be investigated. It is crucial to emphasize that the activities described below are not attributed to this compound itself but to other related molecules from the same genus.

Biological Activities of Compounds from the Genus Aphanamixis

Research on various extracts and isolated compounds from Aphanamixis grandifolia and the related species Aphanamixis polystachya has revealed a range of biological activities, primarily centered around cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

Several studies have reported the cytotoxic effects of compounds isolated from Aphanamixis species against various human cancer cell lines. The data from these studies are summarized below.

Table 1: Cytotoxic Activities of Compounds Isolated from Aphanamixis Species

| Compound/Extract | Source Species | Cell Line(s) | Reported Activity (IC50) | Reference |

| Ethanolic leaf extract | A. polystachya | Brine shrimp nauplii | LC50 = 40 µg/mL | [1] |

| Aphanalides I-M (Limonoids) | A. grandifolia | Not specified | Cytotoxicities evaluated | [2] |

| Polystanin E (Triterpenoid) | A. grandifolia | Not specified | Cytotoxicities evaluated | [2] |

| Nemoralisins A-C (Diterpenoids) | A. grandifolia | Not specified | Cytotoxicities evaluated | [2] |

Experimental Protocols: Cytotoxicity Assays

While specific protocols for this compound are unavailable, a general methodology for assessing cytotoxicity, as commonly found in the literature for natural products, is the Brine Shrimp Lethality Assay .

-

Objective: To determine the median lethal concentration (LC50) of a compound, providing a preliminary indication of its toxicity.

-

Methodology:

-

Hatching Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

-

Preparation of Test Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.

-

Exposure: A specific number of brine shrimp nauplii (e.g., 10-15) are added to each concentration of the test solution. A negative control (seawater and solvent) is also included.

-

Incubation: The nauplii are incubated for a set period, typically 24 hours, under illumination.

-

Data Collection: The number of dead nauplii in each concentration is counted.

-

Analysis: The percentage of mortality is plotted against the logarithm of the concentration, and the LC50 value is determined using statistical methods (e.g., Probit analysis).

-

A workflow for a typical cytotoxicity screening of natural products is depicted below.

Caption: General workflow for the isolation and biological screening of natural products.

Anti-inflammatory Activity

Compounds from the Aphanamixis genus have also been investigated for their anti-inflammatory properties. The bark of A. polystachya is used in traditional medicine for its anti-inflammatory effects[3]. One study on other compounds isolated from A. grandifolia demonstrated inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation[4].

Table 2: Anti-inflammatory Activity of Compounds from Aphanamixis grandifolia

| Compound | Assay | Cell Line | Reported Activity (IC50) | Reference |

| Compound 1 (unspecified) | Inhibition of NO release in LPS-induced macrophages | RAW 264.7 | 4.72 ± 0.28 µM | [4] |

| Compound 2 (unspecified) | Inhibition of NO release in LPS-induced macrophages | RAW 264.7 | 5.48 ± 1.48 µM | [4] |

Experimental Protocols: Nitric Oxide (NO) Inhibition Assay

-

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent (lipopolysaccharide - LPS).

-

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Stimulation: LPS is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

-

A potential signaling pathway involved in the inflammatory response that could be a target for compounds from Aphanamixis is the NF-κB pathway .

Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Future Directions

The lack of biological data for this compound presents a clear research opportunity. Based on the activities of related compounds from the Aphanamixis genus, future investigations into this compound could productively focus on:

-

Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Mechanism of Action: If cytotoxic activity is confirmed, studies to elucidate the underlying mechanism, such as induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways (e.g., PI3K/Akt, MAPK).

-

Anti-inflammatory Effects: Evaluating its ability to inhibit key inflammatory mediators and pathways in relevant cell-based and in vivo models.

-

Antimicrobial and Insecticidal Activity: Given the reported activities of other compounds from the genus, these are also plausible areas for investigation.

Conclusion

This compound is a structurally interesting natural product with, as yet, unexplored biological potential. While this guide cannot provide specific data on its activity, the documented cytotoxic and anti-inflammatory properties of other compounds from the Aphanamixis genus suggest that this compound is a promising candidate for further pharmacological investigation. The experimental protocols and potential signaling pathways outlined here, based on related compounds, offer a foundational framework for researchers to begin to unlock the therapeutic potential of this compound.

References

- 1. ijarm.com [ijarm.com]

- 2. Bioactive terpenoids from the fruits of Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8337916B2 - Use of Aphanamixis polystacha extracts or fractions against 5-lipoxygenase mediated diseases - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Secondary Metabolites of the Fungus Apiospora arundinis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiospora arundinis, a widely distributed filamentous fungus, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Belonging to the family Apiosporaceae, this fungus can be found in various ecological niches, including as an endophyte in plants and associated with marine organisms.[3][4] Genomic studies have revealed that Apiospora arundinis possesses a substantial number of biosynthetic gene clusters, indicating a high potential for the production of a wide array of natural products.[1][5] This technical guide provides a comprehensive overview of the known secondary metabolites from A. arundinis, detailing their chemical diversity, biological activities, and the experimental protocols for their isolation and characterization.

Data Presentation: Known Secondary Metabolites

The following tables summarize the known secondary metabolites isolated from Apiospora arundinis. Due to the limited availability of published quantitative data, the yields of these compounds are not included.

Table 1: Pimarane Diterpenoids from Apiospora arundinis

| Compound Name | Molecular Formula | Chemical Class | Key Structural Features | Reported Biological Activity | Reference |

| Libertellenone U | C₂₀H₂₈O₃ | Pimarane Diterpenoid | Tricyclic diterpene skeleton with α,β-unsaturated ketone | Not Reported | [6] |

| Libertellenone V | C₂₀H₃₀O₃ | Pimarane Diterpenoid | Saturated A-ring compared to Libertellenone U | Not Reported | [6] |

| Libertellenone W | C₂₀H₃₀O₄ | Pimarane Diterpenoid | Hydroxylation at C-7 | Not Reported | [6] |

| Libertellenone C | C₂₀H₃₀O₃ | Pimarane Diterpenoid | Known pimarane diterpenoid | Not Reported | [6] |

| Myrocin A | C₂₂H₃₂O₅ | Pimarane Diterpenoid | Known pimarane diterpenoid | Anti-benign prostatic hyperplasia | [6] |

Table 2: Other Bioactive Compounds from Apiospora Species

| Compound Name/Class | Producing Species (if specified) | Chemical Class | Noteworthy Information | Reported Biological Activity | Reference |

| 3-Nitropropionic Acid | Apiospora arundinis and other Apiospora spp. | Nitro compound | Potent neurotoxin | Mycotoxin | [5] |

| Xanthones | Apiospora arundinis | Polyketide | Anti-inflammatory | [6] | |

| Pyridine Alkaloids | Apiospora arundinis | Alkaloid | Cytotoxic | [6] | |

| Cytochalasins | Apiospora arundinis | Polyketide-amino acid hybrid | Antibacterial | [6] | |

| Apiosporamide | Apiospora montagnei | Pyridone Alkaloid | Antifungal | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Apiospora arundinis, and the extraction, isolation, and structural elucidation of its secondary metabolites, based on published literature.

Fungal Cultivation and Fermentation

Objective: To produce a sufficient quantity of fungal biomass and secondary metabolites for extraction and analysis.

Materials:

-

Pure culture of Apiospora arundinis

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

-

Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Aseptically inoculate a PDA plate with the Apiospora arundinis strain.

-

Incubate the plate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Aseptically cut out several small agar plugs (approximately 1 cm²) from the edge of the actively growing colony.

-

Transfer these agar plugs into a 500 mL Erlenmeyer flask containing 200 mL of sterile PDB.

-

Incubate the liquid culture at 25-28°C for 14-21 days on a rotary shaker at 150 rpm.[7]

Extraction of Secondary Metabolites

Objective: To extract the secondary metabolites from the fungal culture (both mycelium and broth).

Materials:

-

Ethyl acetate (EtOAc)

-

Separatory funnel

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Combine the filtrate (culture broth) with an equal volume of ethyl acetate in a separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate, and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

The mycelial mass can also be extracted by soaking in ethyl acetate or methanol, followed by filtration and concentration.

Isolation and Purification of Compounds

Objective: To separate and purify individual secondary metabolites from the crude extract.

Materials:

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

-

Various organic solvents (e.g., hexane, dichloromethane, methanol)

Protocol:

-

Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding dichloromethane and then methanol.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Size-Exclusion Chromatography:

-

Combine fractions with similar TLC profiles and further purify them using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the fractions obtained from the previous steps using preparative or semi-preparative HPLC.

-

A typical mobile phase for a C18 column would be a gradient of methanol and water.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.

-

Structure Elucidation

Objective: To determine the chemical structure of the purified compounds.

Techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and stereochemistry of the molecules.

-

Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral molecules by comparing experimental CD spectra with calculated spectra.[6]

Mandatory Visualizations

Proposed Biosynthetic Pathway for Pimarane Diterpenoids

Caption: Proposed biosynthesis of pimarane diterpenoids in Apiospora arundinis.

General Experimental Workflow for Secondary Metabolite Discovery

Caption: General workflow for isolating and identifying secondary metabolites.

Conclusion

Apiospora arundinis represents a rich and still largely untapped source of novel secondary metabolites with potential applications in drug discovery and development. The pimarane diterpenoids isolated from this fungus have already shown promise, and the presence of numerous other biosynthetic gene clusters suggests that many more bioactive compounds are yet to be discovered. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry, mycology, and pharmacology, facilitating further exploration of the chemical diversity and therapeutic potential of this fascinating fungus. Future research should focus on the full characterization of the secondary metabolome of A. arundinis, including the elucidation of the biosynthetic pathways and the comprehensive evaluation of the biological activities of its metabolites.

References

- 1. Apiospora arundinis, a panoply of carbohydrate-active enzymes and secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. mdpi.com [mdpi.com]

- 4. Four New Endophytic Apiospora Species Isolated from Three Dicranopteris Species in Guizhou, China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Apiosporamide, a new antifungal agent from the coprophilous fungus Apiospora montagnei - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Aphadilactone B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data and structural determination of Aphadilactone B, a novel diterpenoid dimer isolated from the plant Aphanamixis grandifolia. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique structural features and potential biological activities of this compound class.

Introduction

This compound is a member of the aphadilactone family, a group of four diastereomeric diterpenoid dimers (A-D) first reported by Zhang et al.[1]. These compounds possess an unprecedented carbon skeleton and have demonstrated significant biological activities, including potent and selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial properties[1]. The complex and unique architecture of these molecules makes their complete spectroscopic characterization essential for further research and development.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of extensive spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented here is sourced from the primary literature describing its isolation and characterization[1].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Formula | C₄₀H₅₂O₈ |

| Calculated m/z | 660.3606 [M + Na]⁺ |

| Observed m/z | 660.3610 [M + Na]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon) NMR data provide detailed information about the chemical environment of each atom in the molecule, which is fundamental for determining its connectivity and stereochemistry. The following data were recorded in CDCl₃ at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.68 | d | 10.0 |

| 3 | 5.86 | d | 10.0 |

| 5 | 3.51 | m | |

| 6α | 1.83 | m | |

| 6β | 1.45 | m | |

| 7α | 1.75 | m | |

| 7β | 1.39 | m | |

| 11 | 3.65 | m | |

| 12α | 1.62 | m | |

| 12β | 1.51 | m | |

| 14 | 5.28 | s | |

| 15 | 4.90 | s | |

| 15' | 4.85 | s | |

| 17 | 1.25 | s | |

| 18 | 0.90 | s | |

| 19 | 0.85 | s | |

| 2' | 5.70 | d | 10.0 |

| 3' | 5.88 | d | 10.0 |

| 5' | 3.53 | m | |

| 6'α | 1.85 | m | |

| 6'β | 1.47 | m | |

| 7'α | 1.77 | m | |

| 7'β | 1.41 | m | |

| 11' | 3.67 | m | |

| 12'α | 1.64 | m | |

| 12'β | 1.53 | m | |

| 14' | 5.30 | s | |

| 17' | 1.27 | s | |

| 18' | 0.92 | s | |

| 19' | 0.87 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 170.1 | 1' | 170.0 |

| 2 | 128.9 | 2' | 129.0 |

| 3 | 126.5 | 3' | 126.6 |

| 4 | 38.9 | 4' | 39.0 |

| 5 | 81.5 | 5' | 81.6 |

| 6 | 28.1 | 6' | 28.2 |

| 7 | 25.9 | 7' | 26.0 |

| 8 | 42.1 | 8' | 42.2 |

| 9 | 55.2 | 9' | 55.3 |

| 10 | 37.5 | 10' | 37.6 |

| 11 | 82.3 | 11' | 82.4 |

| 12 | 35.1 | 12' | 35.2 |

| 13 | 45.6 | 13' | 45.7 |

| 14 | 121.2 | 14' | 121.3 |

| 15 | 149.8 | 15' | 149.9 |

| 16 | 170.5 | 16' | 170.6 |

| 17 | 28.3 | 17' | 28.4 |

| 18 | 21.5 | 18' | 21.6 |

| 19 | 14.2 | 19' | 14.3 |

| 20 | 33.3 | 20' | 33.4 |

Experimental Protocols

The following methodologies are based on the procedures described by Zhang et al. for the isolation and characterization of this compound[1].

Isolation and Purification

The air-dried and powdered leaves of Aphanamixis grandifolia were extracted with 95% ethanol. The resulting extract was partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AV-500 spectrometer. ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer.

Logical Relationship of Spectroscopic Analysis

The process of elucidating the structure of a novel natural product like this compound follows a logical workflow where different spectroscopic techniques provide complementary information.

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathway and Biological Activity

Aphadilactones have been shown to exhibit significant biological activities. Specifically, Aphadilactone C, a diastereomer of this compound, is a potent and selective inhibitor of diacylglycerol O-acyltransferase-1 (DGAT-1)[1]. DGAT-1 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT-1 is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The antimalarial activity of the aphadilactones suggests another potential therapeutic application.

Caption: Inhibition of the DGAT-1 enzyme by this compound.

Conclusion

The detailed spectroscopic data and experimental protocols provided in this guide offer a foundational resource for the scientific community. The unique structure and promising biological activities of this compound and its congeners warrant further investigation for potential therapeutic applications. The comprehensive NMR and MS data are crucial for chemists aiming to synthesize these complex molecules or their analogs for structure-activity relationship studies. Furthermore, the elucidation of their mechanism of action, particularly the inhibition of DGAT-1, opens avenues for research in metabolic diseases and parasitology.

References

Aphadilactone B: A Potential Therapeutic Agent - A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aphadilactone B is a naturally occurring diterpenoid dimer isolated from the leaves of Aphanamixis grandifolia.[1][2] This complex molecule has demonstrated noteworthy biological activities, particularly in the realms of antimalarial and metabolic regulation research. This technical guide provides a comprehensive overview of the existing data on this compound, with a focus on its potential therapeutic applications. The document summarizes all available quantitative data, presents detailed representative experimental protocols for its bioassays, and visualizes a key signaling pathway potentially modulated by its activity.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Diterpenoids, a large and structurally diverse class of natural compounds, are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][3] this compound belongs to a rare subclass of diterpenoid dimers, which are characterized by their complex architectures.[1][2] Isolated from Aphanamixis grandifolia, a plant from the Meliaceae family, this compound (CAS: 1522004-68-7; Molecular Formula: C40H52O8) has been identified as a molecule of interest due to its demonstrated bioactivities.[4][5][6][7] This whitepaper aims to collate and present the current scientific knowledge regarding this compound to facilitate further research and development.

Biological Activities and Quantitative Data

This compound has been evaluated for two primary biological activities: antimalarial efficacy and inhibition of the enzyme Diacylglycerol O-acyltransferase-1 (DGAT-1). The quantitative data from these assays are summarized below.

Table 1: Antimalarial Activity of this compound

| Compound | Target Organism | Strain | IC50 (nM) | IC50 (µM) | Reference |

| This compound | Plasmodium falciparum | Dd2 (Chloroquine-resistant) | 1350 ± 150 | 1.35 ± 0.15 | [4][5] |

Table 2: DGAT-1 Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | Inhibition at 10 µM | IC50 (µM) | Reference |

| This compound | Diacylglycerol O-acyltransferase-1 (DGAT-1) | 9% | Not Determined | [8] |

| Aphadilactone C | Diacylglycerol O-acyltransferase-1 (DGAT-1) | Not Reported | 0.46 ± 0.09 | [4][5] |

Potential Therapeutic Applications

Antimalarial Agent

The in vitro activity of this compound against a chloroquine-resistant strain of Plasmodium falciparum (Dd2) suggests its potential as a scaffold for the development of new antimalarial drugs.[4][5] Malaria remains a significant global health challenge, and the emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with new mechanisms of action. While the potency of this compound is moderate compared to its diastereomers Aphadilactone A, C, and D, its unique structure warrants further investigation and potential optimization through medicinal chemistry efforts.

Metabolic Disease Modulator

While this compound itself showed weak inhibitory activity against DGAT-1, its close structural analog, Aphadilactone C, is a potent and selective inhibitor of this enzyme.[4][5][8] DGAT-1 is a key enzyme in the synthesis of triglycerides and is considered a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[4][9] Inhibition of DGAT-1 in the intestine can reduce fat absorption and has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play crucial roles in glucose homeostasis and appetite regulation.[2][4][10][11] Although this compound is not a strong DGAT-1 inhibitor, its core structure could be valuable for designing more potent analogs.

Experimental Protocols (Representative)

The precise experimental protocols used in the primary literature for this compound are not publicly detailed. Therefore, the following are representative, standardized protocols for the key assays mentioned.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This protocol is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

-

Parasite Culture: The chloroquine-resistant Dd2 strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Plate Preparation: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium and dispensed into 96-well microtiter plates.

-

Assay Execution: Synchronized ring-stage parasites are diluted to a 0.5% parasitemia and 2.5% hematocrit and added to the drug-containing plates. The plates are then incubated for 72 hours under the conditions described above.

-

Growth Measurement: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to parasite growth.

-

Data Analysis: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro DGAT-1 Inhibition Assay (LC/MS-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against DGAT-1 using liquid chromatography-mass spectrometry.

-

Enzyme and Substrate Preparation: Human recombinant DGAT-1 enzyme is obtained from a suitable expression system (e.g., insect cell microsomes). The substrates, diolein and oleoyl-CoA, are prepared in an appropriate buffer.

-

Reaction Mixture: The assay is conducted in a 384-well plate. Each well contains the DGAT-1 enzyme in a buffer (e.g., 100 mM Tris-HCl, pH 7.5), the test compound (this compound) at various concentrations, and the substrate mixture (diolein and oleoyl-CoA).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme to the substrate/inhibitor mixture. The plate is incubated at 37°C for a defined period (e.g., 60 minutes). The reaction is then terminated by adding a stop solution, typically containing an organic solvent like acetonitrile or methanol, to precipitate the protein.

-

Product Detection: The amount of the product, triolein, is quantified using LC/MS. The samples are injected into a liquid chromatography system coupled to a mass spectrometer, which separates the product from the substrates and measures its abundance.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that in a control reaction (without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway Analysis

Given that Aphadilactone C, a close analog of this compound, is a potent DGAT-1 inhibitor, it is plausible that compounds with this scaffold could modulate the DGAT-1 signaling pathway. Inhibition of DGAT-1 in intestinal enterocytes has been shown to have downstream effects on lipid metabolism and gut hormone secretion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of MGAT2 and DGAT1 in the release of gut peptides after triglyceride ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Aphadilactone B: A Comprehensive Technical Guide on its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone B is a naturally occurring diterpenoid dimer that, along with its diastereomers Aphadilactones A, C, and D, was first isolated from the Meliaceae plant Aphanamixis grandifolia.[1][2][3][4] These molecules are distinguished by an unprecedented and complex carbon skeleton. The structural elucidation and stereochemical assignment of these compounds have been a significant undertaking, relying on a combination of advanced spectroscopic techniques, chemical degradation, and computational analysis.[1][2][3][4] This technical guide provides an in-depth overview of the molecular structure and stereochemistry of this compound, including detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug discovery.

Molecular Structure

This compound possesses the molecular formula C₄₀H₅₂O₈, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The molecule is a dimer composed of two distinct diterpenoid monomers linked together. The core structure features a complex array of fused rings and lactone moieties.

The complete structural and stereochemical assignment of this compound was achieved through extensive spectroscopic analysis, primarily utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chemical degradation, fragment synthesis, and analysis of experimental and calculated Electronic Circular Dichroism (ECD) spectra.[1][2][3][4]

Stereochemistry

Aphadilactones A-D are diastereomers, differing in the stereochemistry at key chiral centers. The absolute configurations of these complex molecules were determined through a multi-pronged approach. While a crystal structure for this compound itself has not been reported, the stereochemistry was elucidated by comparing its spectroscopic data with those of its diastereomers and through computational modeling.[1][2][3][4] The challenging determination of the absolute configurations involved a combination of chemical degradation to simpler, known compounds, synthesis of proposed structural fragments for comparison, and the application of ECD calculations to match experimental spectra with theoretically predicted spectra for different stereoisomers.[1][2][3][4]